molecular formula C19H19N3O B5461793 N-(2-benzylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide

N-(2-benzylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B5461793
M. Wt: 305.4 g/mol
InChI Key: WTWCZWVPSDNZMK-UHFFFAOYSA-N
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Description

N-(2-benzylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzylphenyl group attached to a pyrazole ring, which is further substituted with an ethyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone, under acidic or basic conditions.

    Introduction of the Benzylphenyl Group: The benzylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with a phenyl-substituted pyrazole in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.

    Carboxamide Formation: The carboxamide functional group can be introduced by reacting the ethyl-substituted pyrazole with an appropriate amine, such as ethylamine, in the presence of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the pyrazole ring or benzylphenyl group are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with desired properties.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(2-benzylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    N-(2-benzylphenyl)-1-methyl-1H-pyrazole-3-carboxamide: Differing by the presence of a methyl group instead of an ethyl group.

    N-(2-benzylphenyl)-1-ethyl-1H-pyrazole-3-sulfonamide: Differing by the presence of a sulfonamide group instead of a carboxamide group.

    N-(2-benzylphenyl)-1-ethyl-1H-pyrazole-3-carboxylic acid: Differing by the presence of a carboxylic acid group instead of a carboxamide group.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-benzylphenyl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-2-22-13-12-18(21-22)19(23)20-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWCZWVPSDNZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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